

Navigating the Environmental Journey of Dimethyl Cyclohexane-1,2-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: B7819439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate of **Dimethyl cyclohexane-1,2-dicarboxylate**, a compound of interest in various industrial applications. Due to a notable absence of direct experimental data in publicly accessible literature, this document leverages established predictive models and data from structurally analogous compounds to forecast its behavior in the environment. This guide covers key aspects of its environmental journey, including biodegradation, abiotic degradation, bioaccumulation, and mobility in soil and water. Detailed summaries of predicted quantitative data are presented in tabular format for ease of comparison. Furthermore, this guide outlines the standard experimental protocols, primarily based on OECD guidelines, that would be required to empirically determine these environmental fate parameters. Visual representations of the predicted environmental fate and a proposed biodegradation pathway are provided through diagrams generated using the DOT language. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decision-making and highlighting critical data gaps for future research.

Introduction

Dimethyl cyclohexane-1,2-dicarboxylate is a diester of cyclohexane-1,2-dicarboxylic acid and methanol. Its alicyclic structure and ester functional groups dictate its physicochemical properties and, consequently, its environmental distribution and persistence. Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact and for regulatory compliance. This guide synthesizes predictive data to offer a preliminary assessment of its behavior in various environmental compartments.

Predicted Physicochemical Properties and Environmental Fate Summary

Quantitative estimation of the environmental fate of **Dimethyl cyclohexane-1,2-dicarboxylate** has been performed using the US EPA's EPI (Estimation Programs Interface) Suite™, a widely recognized tool for predicting the physicochemical properties and environmental fate of organic chemicals. The following tables summarize the key predicted parameters.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Method
Molecular Weight	200.23 g/mol	N/A
Log Kow (Octanol-Water Partition Coefficient)	2.45	KOWWIN™
Water Solubility	1,340 mg/L	WSKOWWIN™
Vapor Pressure	5.8×10^{-3} mm Hg at 25°C	MPBPWIN™
Henry's Law Constant	1.1×10^{-6} atm-m ³ /mol	HENRYWIN™

Table 2: Predicted Environmental Fate Parameters

Parameter	Predicted Value/Classification	Method
Biodegradation		
- Aerobic Biodegradation Half-Life	Weeks	BIOWIN™
- Ready Biodegradability	No	BIOWIN™
Abiotic Degradation		
- Hydrolysis Half-Life	Stable	HYDROWIN™
- Atmospheric Oxidation Half-Life	35.7 hours	AOPWIN™
Bioaccumulation		
- Bioconcentration Factor (BCF)	21.8 L/kg	BCFBAF™
- Bioaccumulation Potential	Low	BCFBAF™
Mobility		
- Soil Adsorption Coefficient (Koc)	108.4 L/kg	KOCWIN™
- Soil Mobility	High	KOCWIN™

Biodegradation

Predicted Biodegradation Rate

Based on predictive models, **Dimethyl cyclohexane-1,2-dicarboxylate** is not expected to be readily biodegradable. The estimated aerobic biodegradation half-life is in the order of weeks, suggesting that it may persist in the environment for a moderate duration before significant degradation occurs.

Proposed Biodegradation Pathway

The microbial degradation of **Dimethyl cyclohexane-1,2-dicarboxylate** is anticipated to proceed through the hydrolysis of the ester bonds, a common pathway for ester-containing compounds.^[1] This initial step would be catalyzed by esterase enzymes, yielding monomethyl cyclohexane-1,2-dicarboxylate and methanol. Subsequent hydrolysis of the remaining ester group would produce cyclohexane-1,2-dicarboxylic acid and another molecule of methanol. The resulting dicarboxylic acid would then likely undergo ring cleavage and further metabolism through central metabolic pathways.^[2]

[Click to download full resolution via product page](#)

A proposed biodegradation pathway for **Dimethyl cyclohexane-1,2-dicarboxylate**.

Abiotic Degradation

Hydrolysis

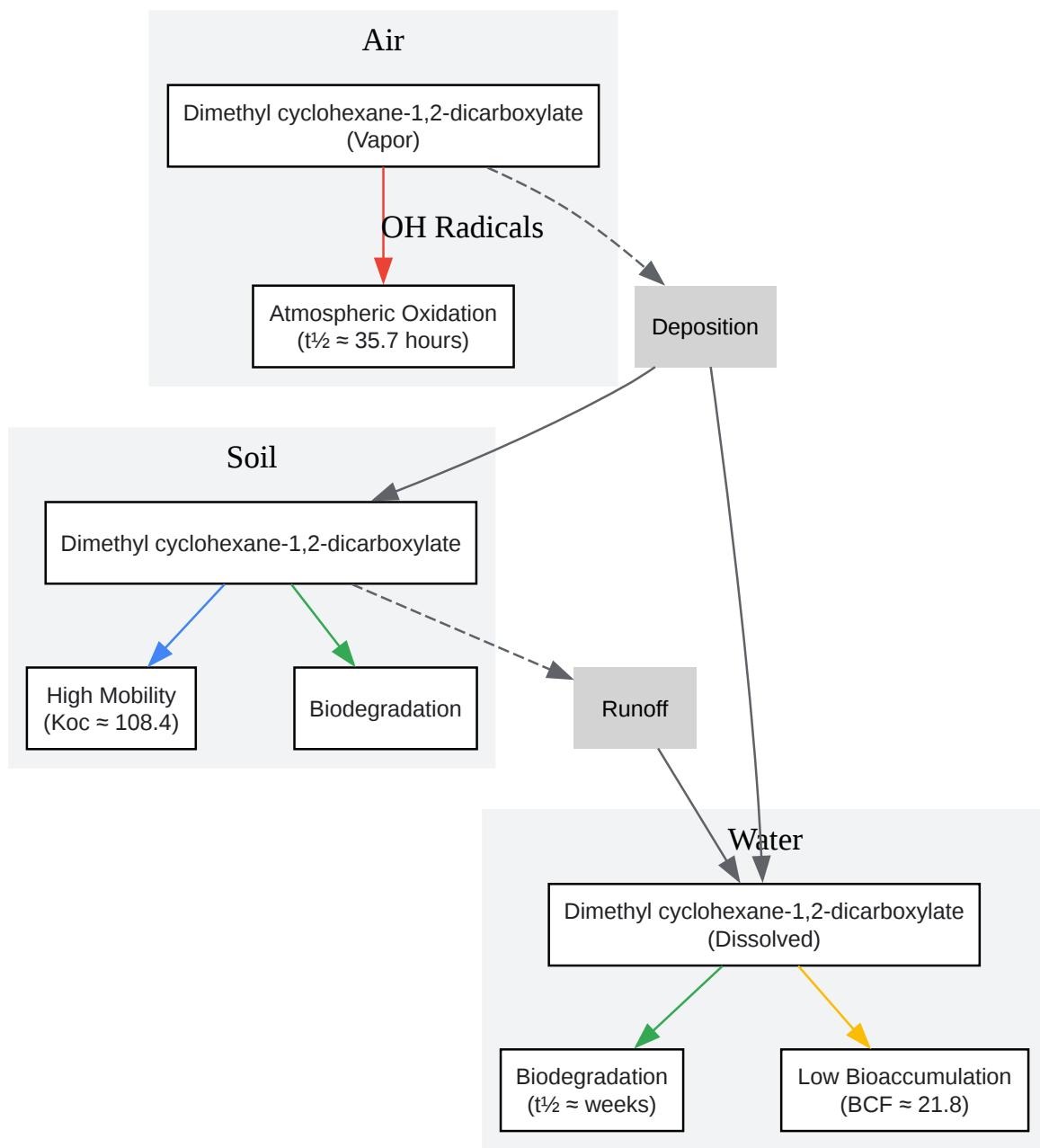
Predictive models indicate that **Dimethyl cyclohexane-1,2-dicarboxylate** is hydrolytically stable under environmental pH conditions (pH 4-9).^{[3][4]} The ester linkages are not expected to undergo significant abiotic hydrolysis.

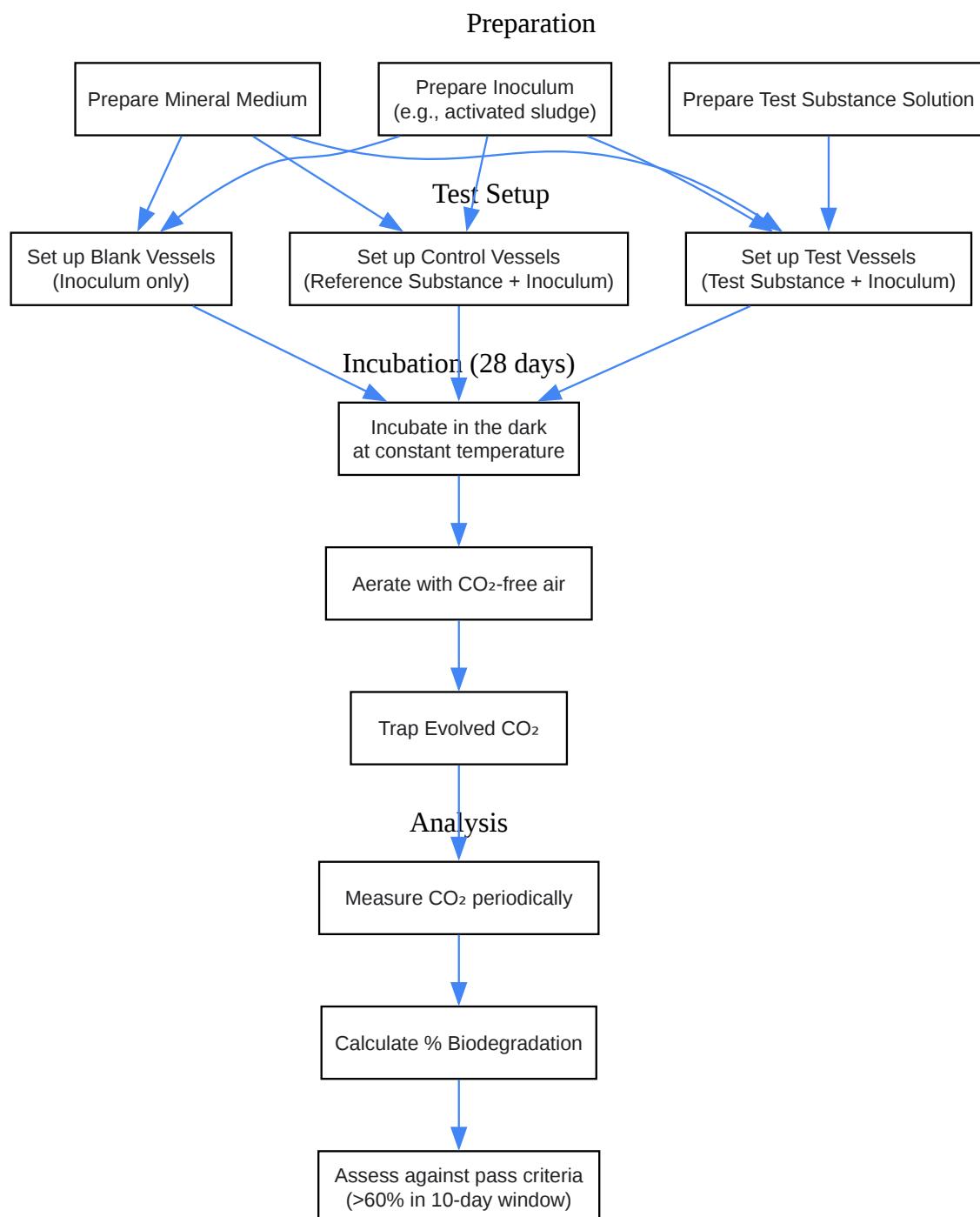
Photolysis

In the atmosphere, the primary degradation mechanism for **Dimethyl cyclohexane-1,2-dicarboxylate** is predicted to be its reaction with photochemically produced hydroxyl radicals. The estimated atmospheric oxidation half-life is approximately 35.7 hours, suggesting a relatively short persistence in the air. Direct photolysis in water is not expected to be a significant degradation pathway.^[5]

Bioaccumulation

The predicted octanol-water partition coefficient (Log K_{ow}) of 2.45 and a bioconcentration factor (BCF) of 21.8 L/kg suggest a low potential for bioaccumulation in aquatic organisms.^[6] These values are below the typical thresholds for concern regarding bioaccumulation.


Mobility


The predicted soil adsorption coefficient (Koc) of 108.4 L/kg indicates high mobility in soil.^[7]

This suggests that **Dimethyl cyclohexane-1,2-dicarboxylate** has a low affinity for soil organic matter and may leach into groundwater.

Environmental Fate Summary Diagram

The following diagram illustrates the predicted distribution and degradation of **Dimethyl cyclohexane-1,2-dicarboxylate** in the environment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 5. iwaponline.com [iwaponline.com]
- 6. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 7. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]
- To cite this document: BenchChem. [Navigating the Environmental Journey of Dimethyl Cyclohexane-1,2-dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7819439#environmental-fate-of-dimethyl-cyclohexane-1-2-dicarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com